Unique Three-Dimensional Protein Fold: Acanthaporin vs. Amoebapore A (Saposin-Like Fold)
Acanthaporin possesses a previously unknown protein fold that does not classify within any established structural superfamily. This stands in direct contrast to amoebapore A from Entamoeba histolytica, which adopts the saposin-like fold (SCOP: a.64, Saposin-like superfamily) characterized by five helices interconnected by three conserved disulfide bonds [1][2]. Acanthaporin's fold consists of a disulfide-bonded four-alpha-helix monomeric structure stabilized by five disulfide bonds, a configuration that has no structural homolog in the PDB and represents a novel topology [3][4]. The solution structures of both the active monomeric form (PDB: 2LRD) and the inactive dimeric form (PDB: 2LRE) were solved by NMR spectroscopy, and neither conforms to the saposin-like protein (SAPLIP) architecture [5].
| Evidence Dimension | Three-dimensional protein fold classification |
|---|---|
| Target Compound Data | Previously unknown protein fold; disulfide-bonded four-alpha-helix monomeric structure; 5 disulfide bonds; PDB: 2LRD (monomer), 2LRE (dimer) |
| Comparator Or Baseline | Amoebapore A (Entamoeba histolytica): Saposin-like fold (SCOP a.64); 5-helix bundle; 3 conserved disulfide bonds; PDB: 1OF9; 77 residues |
| Quantified Difference | Different fold topology (4-helix vs. 5-helix); 5 vs. 3 disulfide bonds; no structural homology detectable at the fold level |
| Conditions | Solution NMR spectroscopy; monomer structure solved at pH 5.0, dimer structure solved at pH 8.0 (Acanthaporin); amoebapore A structure solved at acidic pH (Hecht et al., 2004) |
Why This Matters
A unique protein fold means that acanthaporin cannot be modeled or predicted from amoebapore A structures; any computational docking, inhibitor design, or structure-activity relationship (SAR) study requires the authentic protein for valid results.
- [1] Hecht O, Van Nuland NA, Schleinkofer K, Dingley AJ, Bruhn H, Leippe M, Grötzinger J. Solution structure of the pore-forming protein of Entamoeba histolytica. J Biol Chem. 2004 Apr 23;279(17):17834-41. doi: 10.1074/jbc.M312978200. PMID: 14970207. View Source
- [2] Leippe M, Bruhn H, Hecht O, Grötzinger J. Ancient weapons: the three-dimensional structure of amoebapore A. Trends Parasitol. 2005 Jan;21(1):5-7. doi: 10.1016/j.pt.2004.10.009. PMID: 15639732. View Source
- [3] Michalek M, Sönnichsen FD, Wechselberger R, Dingley AJ, Hung CW, Kopp A, Wienk H, Simanski M, Herbst R, Lorenzen I, Marciano-Cabral F, Gelhaus C, Gutsmann T, Tholey A, Grötzinger J, Leippe M. Structure and function of a unique pore-forming protein from a pathogenic acanthamoeba. Nat Chem Biol. 2013 Jan;9(1):37-42. doi: 10.1038/nchembio.1116. PMID: 23143413. View Source
- [4] NCBI Protein Family Models. NF044360.3: Acanthaporin. It folds into a disulfide-bonded four-alpha-helix monomeric structure. View Source
- [5] PDB entries 2LRD (monomeric Acanthaporin) and 2LRE (dimeric Acanthaporin). RCSB Protein Data Bank. Deposited 2012-03-28. View Source
